methyl 1-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoyl)piperidine-4-carboxylate
Description
The compound methyl 1-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoyl)piperidine-4-carboxylate features a pyrazolo[3,4-d]pyrimidinone core substituted with a 4-fluorophenyl group at position 1 and a propanoyl-piperidine-4-carboxylate moiety at position 4. This structure combines a heterocyclic scaffold with fluorinated aromatic and ester-functionalized aliphatic components, which are common in medicinal chemistry for optimizing pharmacokinetic properties and target binding .
Properties
IUPAC Name |
methyl 1-[3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanoyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O4/c1-31-21(30)14-6-9-25(10-7-14)18(28)8-11-26-13-23-19-17(20(26)29)12-24-27(19)16-4-2-15(22)3-5-16/h2-5,12-14H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANLTLXJBBMVCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoyl)piperidine-4-carboxylate, a derivative of the pyrazolo[3,4-d]pyrimidine class, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological properties. The synthesis typically involves multi-step reactions starting from readily available precursors, leading to the formation of the desired piperidine and pyrazolo derivatives. The synthetic routes often utilize both conventional and green chemistry methods to enhance yield and reduce environmental impact.
In Vitro Studies
Several studies have reported on the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance, one study demonstrated that compounds with this scaffold exhibit significant inhibitory activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (hepatocellular carcinoma) cells. The compound's IC50 values were notably lower than those of standard chemotherapeutics like doxorubicin:
| Cell Line | IC50 (µM) | Control (Doxorubicin) IC50 (µM) |
|---|---|---|
| A549 | 2.24 | 9.20 |
| MCF-7 | 1.74 | 42.3 |
| HepG2 | Not specified | Not specified |
Flow cytometric analysis indicated that the compound could induce apoptosis in A549 cells at low micromolar concentrations, with a significant percentage of cells entering the sub-G1 phase indicative of apoptotic activity (25.1%–41.0% for treated cells versus 5.1% for control) .
Mechanistic Insights
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For example, compounds derived from this scaffold have been shown to inhibit EGFR tyrosine kinase activity, which is crucial in many cancers:
| Compound | IC50 (µM) |
|---|---|
| Compound 15 | 0.054 |
| Compound 16 | 0.034 |
These findings suggest that modifications to the pyrazolo[3,4-d]pyrimidine structure can significantly enhance anticancer potency .
Antimicrobial Activity
In addition to anticancer effects, derivatives of this compound have been evaluated for antimicrobial properties. Some studies have reported promising results against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate activity |
| Escherichia coli | Significant activity |
| Candida albicans | Notable antifungal activity |
The compounds demonstrated comparable efficacy to standard antibiotics such as ampicillin and chloramphenicol .
Case Study: Anticancer Screening
A multicenter screening study evaluated a library of pyrazolo[3,4-d]pyrimidine derivatives on multicellular spheroids, revealing that certain compounds could effectively reduce tumor size in vitro while maintaining low toxicity to normal cells . This highlights the potential for these compounds in developing targeted cancer therapies.
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of these derivatives against resistant strains of bacteria. The results indicated that specific modifications to the piperidine moiety enhanced binding affinity and biological activity against resistant strains .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolo-pyrimidine derivatives are widely explored due to their versatility in drug discovery. Below is a comparative analysis of the target compound with structurally related molecules:
Table 1: Structural Comparison of Pyrazolo-Pyrimidine Derivatives
Key Observations :
- Fluorophenyl Groups : The 4-fluorophenyl substituent is a common feature in the target compound and others (e.g., ), likely enhancing lipophilicity and binding affinity through halogen interactions.
- Piperidine Carboxylate vs. Chromenone Moieties: The target compound’s piperidine-4-carboxylate group may improve solubility compared to chromenone-containing analogs (e.g., ), which are bulkier and more rigid.
- Synthetic Flexibility : Substituents like tert-butyl () or sulfonamide () demonstrate the scaffold’s adaptability for tuning pharmacokinetic properties.
Table 2: Physical Properties of Selected Analogs
Insights :
- Melting Points : Pyrazolo-pyrimidine derivatives typically exhibit high melting points (240–306°C), indicating crystalline stability .
- Synthetic Yields : Yields for analogous compounds range from 10% to 21%, highlighting challenges in functionalizing the pyrazolo-pyrimidine core .
Methodological Approaches for Comparison
- Similarity Indexing : As demonstrated in , Tanimoto coefficient-based similarity indexing (using fingerprint values) could quantify structural resemblance between the target compound and analogs. For example, fluorophenyl-bearing derivatives may share >60% similarity, influencing overlapping bioactivity .
- Molecular Properties : Comparative analysis of logP, polar surface area, and hydrogen-bonding capacity (using tools like Molinspiration) would further differentiate solubility and membrane permeability across analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
